molecular formula C25H27N3O B2588121 N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide CAS No. 508181-08-6

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide

Cat. No.: B2588121
CAS No.: 508181-08-6
M. Wt: 385.511
InChI Key: PCCJTHJMGVBLJH-UHFFFAOYSA-N
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Description

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide is a chemical compound with the molecular formula C25H27N3O and a molecular weight of 385.5 g/mol . This compound is characterized by its complex structure, which includes a piperazine ring substituted with a benzyl group and an ethanamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide typically involves the reaction of N,N-diphenylethanamide with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups on the piperazine ring or benzyl group are replaced with other substituents.

Scientific Research Applications

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N,N-Diphenyl-2-(4-benzylpiperazinyl)ethanamide can be compared with other similar compounds such as:

This compound stands out due to its unique combination of structural features, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O/c29-25(28(23-12-6-2-7-13-23)24-14-8-3-9-15-24)21-27-18-16-26(17-19-27)20-22-10-4-1-5-11-22/h1-15H,16-21H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCCJTHJMGVBLJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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